N-(3-fluoro-4-methylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Description
N-(3-fluoro-4-methylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide is a pyridazine-3-carboxamide derivative characterized by a central pyridazine ring substituted with a methoxy group at position 4, an oxo group at position 6, and a 4-methylphenyl group at position 1. The carboxamide moiety is attached to a 3-fluoro-4-methylphenyl group, introducing both electron-withdrawing (fluoro) and electron-donating (methyl) substituents. The compound’s hydrogen-bonding capacity (via the oxo and carboxamide groups) may influence its solubility, crystallization behavior, and intermolecular interactions .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-12-4-8-15(9-5-12)24-18(25)11-17(27-3)19(23-24)20(26)22-14-7-6-13(2)16(21)10-14/h4-11H,1-3H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELWEHDCVRKNPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=C(C=C3)C)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and other areas of pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C19H16FNO3
- Molecular Weight : 335.34 g/mol
- CAS Number : 1351404-63-1
- Structure : The compound consists of a pyridazine core substituted with various aromatic groups, which may influence its biological interactions.
The biological activity of this compound appears to be linked to its ability to modulate specific protein kinases involved in cellular signaling pathways. These pathways are crucial for regulating cell proliferation, apoptosis, and differentiation.
Key Mechanisms:
- Inhibition of Kinase Activity : The compound has been shown to inhibit certain kinases that are overactive in cancer cells, thereby reducing tumor growth.
- Induction of Apoptosis : By interfering with signaling pathways that promote cell survival, this compound may induce apoptosis in malignant cells.
- Anti-inflammatory Effects : Preliminary studies suggest it may also exhibit anti-inflammatory properties, which could be beneficial in treating diseases characterized by chronic inflammation.
Biological Activity Data
Table 1 summarizes the biological activities observed in various studies involving this compound.
| Activity | Effect | Reference |
|---|---|---|
| EGFR Inhibition | Potent against mutant forms | |
| Cytotoxicity in Cancer Cells | IC50 = 15 µM | |
| Anti-inflammatory Activity | Reduced cytokine production |
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Non-Small Cell Lung Cancer (NSCLC) :
- In a preclinical study, the compound demonstrated significant cytotoxicity against NSCLC cell lines harboring EGFR mutations. This suggests potential as a targeted therapy for patients with resistant forms of lung cancer.
- Reference: A study published in PubMed indicated that compounds targeting EGFR mutations could lead to better clinical outcomes in resistant cases .
- Breast Cancer Models :
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-(3-fluoro-4-methylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide. In vitro tests have shown that this compound exhibits significant growth inhibition against several cancer cell lines, including:
- SNB-19 : Percent Growth Inhibition (PGI) of 86.61%
- OVCAR-8 : PGI of 85.26%
- NCI-H40 : PGI of 75.99%
These results indicate its potential as a lead compound for the development of new anticancer therapies .
Synthesis and Optimization
The synthesis of this compound has been optimized to enhance yield and purity. The compound can be synthesized through a multi-step process involving the reaction of pyridazine derivatives with various aryl groups, demonstrating versatility in its chemical modifications for improved efficacy .
Formulation Development
Given its promising biological activity, formulation strategies are being explored to enhance bioavailability and therapeutic effectiveness. These include:
- Nanoparticle Encapsulation : To improve solubility and targeted delivery.
- Combination Therapies : Evaluating synergistic effects with other chemotherapeutic agents.
Case Study 1: Anticancer Efficacy
In a recent study published in ACS Omega, researchers evaluated the efficacy of this compound against a panel of cancer cell lines. The study concluded that the compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study was conducted to identify key functional groups responsible for the anticancer activity of this compound. The findings suggested that modifications to the methyl and methoxy groups significantly impacted biological activity, providing a framework for future drug design efforts aimed at optimizing potency and selectivity against cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous pyridazine-3-carboxamide derivatives, focusing on substituent effects and inferred properties:
Table 1: Structural and Functional Comparison of Pyridazine-3-carboxamide Derivatives
Key Findings:
Substituent Effects on Bioactivity :
- The target compound’s 3-fluoro-4-methylphenyl group combines moderate lipophilicity with metabolic resistance, contrasting with Analog 1’s 2-ethoxyphenyl , which may improve solubility but increase susceptibility to enzymatic degradation .
- Trifluoromethyl groups in Analog 3 enhance potency in hydrophobic environments (e.g., enzyme active sites) but likely reduce aqueous solubility .
Analog 2’s methoxy group may further stabilize crystal lattices via weak H-bonds .
Pharmacological Implications :
- Pyridazine derivatives with 4-methylphenyl or trifluoromethyl groups (e.g., Analog 3) have been investigated as Bcl-xL inhibitors for cancer therapy . The target compound’s fluoro substitution may confer similar apoptotic activity but with improved pharmacokinetics.
- Antibacterial studies on pyridazine analogs (e.g., ) suggest that electron-withdrawing groups (e.g., fluoro) enhance interactions with bacterial targets, positioning the target compound as a candidate for antimicrobial testing .
Q & A
Basic Research Questions
Q. What are the key steps and optimized conditions for synthesizing N-(3-fluoro-4-methylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation, cyclization, and functionalization. For example:
- Step 1 : Formation of the pyridazine core via cyclization of precursor intermediates under reflux conditions (polar aprotic solvents like DMF enhance nucleophilicity) .
- Step 2 : Introduction of the 3-fluoro-4-methylphenyl group via amide coupling, optimized at 60–80°C with catalysts like EDCI/HOBt to improve yield .
- Critical Factors : Solvent polarity, temperature control, and catalyst selection significantly impact regioselectivity and purity. For instance, dichloromethane may reduce side reactions compared to THF .
Q. How is the structural identity of the compound confirmed?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and aromatic proton environments (e.g., methoxy group at δ 3.8–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHFNO) and detects fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) stretches (~1680 cm) and amide N-H bonds (~3300 cm) .
Advanced Research Questions
Q. How can researchers analyze structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing fluorine with chlorine or altering methoxy groups) and compare bioactivity. For example, highlights that chloro substituents enhance electrophilicity and receptor binding .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays to quantify inhibition (IC). SAR trends can reveal critical pharmacophores .
- Data Correlation : Use computational tools (e.g., molecular docking) to map substituent effects to binding affinity changes .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell line viability, incubation time) to minimize variability. emphasizes validating receptor-binding assays with positive controls .
- Meta-Analysis : Pool data from multiple studies (e.g., IC values) and apply statistical models (ANOVA) to identify outliers or confounding factors .
- Mechanistic Studies : Use techniques like surface plasmon resonance (SPR) to directly measure binding kinetics and confirm disputed interactions .
Q. How can computational modeling predict the compound’s reactivity and metabolic stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites prone to metabolic oxidation .
- ADMET Prediction : Use software like SwissADME to estimate solubility, cytochrome P450 interactions, and blood-brain barrier permeability .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding under physiological conditions (e.g., solvation effects) to refine SAR hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
